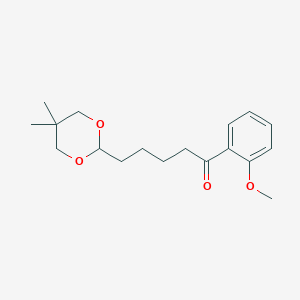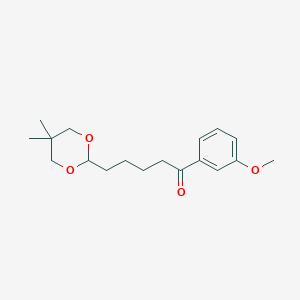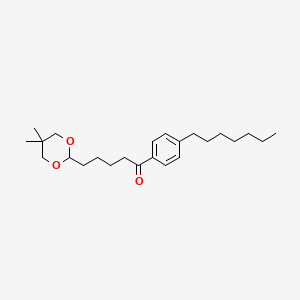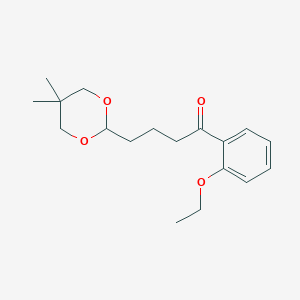
3-Bromo-1H-indazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1H-indazole-4-carbonitrile is a compound with the molecular formula C8H4BrN3 . It is used as a pharmaceutical intermediate . The compound is stored in a sealed, dry environment at room temperature .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of 1H-indazole derivatives involves various methods such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-indazole-4-carbonitrile consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 222.04 g/mol .Chemical Reactions Analysis
Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs . They are involved in a wide range of chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1H-indazole-4-carbonitrile include a molecular weight of 222.04 g/mol . The compound is stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Research
3-Bromo-1H-indazole-4-carbonitrile has shown promise in anticancer research. Indazole derivatives are known to possess antiproliferative activities, with some compounds inhibiting the growth of neoplastic cell lines at low micromolar concentrations . This compound can be used to synthesize novel indazole-based scaffolds that may act as potent inhibitors for various cancer cell lines.
Pharmaceutical Development: Drug Synthesis
The indazole moiety is a core structure in many pharmaceutical drugs due to its broad range of biological activities . 3-Bromo-1H-indazole-4-carbonitrile serves as a key intermediate in the synthesis of drugs with antibacterial, anti-inflammatory, and antitumor properties. Its role in the development of new therapeutic agents is invaluable.
Agriculture: Pesticide Synthesis
In the agricultural sector, indazole compounds have been utilized in the synthesis of pesticides . The brominated indazole structure of 3-Bromo-1H-indazole-4-carbonitrile could be explored for developing novel pesticides with improved efficacy and safety profiles.
Material Science: Organic Semiconductors
Indazole derivatives have potential applications in material science, particularly in the creation of organic semiconductors . The electronic properties of 3-Bromo-1H-indazole-4-carbonitrile can be harnessed to develop materials for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Environmental Science: Pollutant Degradation
Research into the environmental applications of indazole derivatives could lead to the development of catalysts for pollutant degradation . The reactivity of 3-Bromo-1H-indazole-4-carbonitrile might be utilized in catalytic systems designed to break down harmful environmental contaminants.
Biochemistry: Enzyme Inhibition
In biochemistry, indazole derivatives are known to act as enzyme inhibitors . 3-Bromo-1H-indazole-4-carbonitrile could be a precursor in designing inhibitors for enzymes that are targets in various diseases, contributing to the understanding of biochemical pathways and the discovery of new treatments.
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-1H-indazole-4-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes. Indazole derivatives, which include 3-Bromo-1H-indazole-4-carbonitrile, have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
3-Bromo-1H-indazole-4-carbonitrile interacts with its target, NOS, by inhibiting the NADPH oxidase activity of nNOS . This interaction results in the reduction of nitric oxide production, which can influence various biological processes, including vasodilation, immune response, and neurotransmission.
Safety and Hazards
Zukünftige Richtungen
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely continue to explore the synthesis and potential applications of these compounds .
Eigenschaften
IUPAC Name |
3-bromo-2H-indazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYTIGGQXFBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646713 |
Source


|
| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-36-5 |
Source


|
| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)


